molecular formula C20H18N2O4S B13378365 (5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one

Cat. No.: B13378365
M. Wt: 382.4 g/mol
InChI Key: DFULVTONUADMBR-GIJQJNRQSA-N
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Description

5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzodioxole moiety and a thiazolidinone ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethoxy-1,3-benzodioxole-5-carbaldehyde with 2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzodioxole and thiazolidinone rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential as a drug candidate for treating various diseases.

Mechanism of Action

The mechanism of action of 5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The benzodioxole and thiazolidinone moieties may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
  • 5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

The unique combination of the ethoxy-substituted benzodioxole and the thiazolidinone ring in 5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one may confer distinct biological and chemical properties compared to similar compounds

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18N2O4S/c1-3-24-15-10-17-16(25-11-26-17)8-13(15)9-18-19(23)22-20(27-18)21-14-6-4-5-12(2)7-14/h4-10H,3,11H2,1-2H3,(H,21,22,23)/b18-9+

InChI Key

DFULVTONUADMBR-GIJQJNRQSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1/C=C/3\C(=O)NC(=NC4=CC=CC(=C4)C)S3)OCO2

Canonical SMILES

CCOC1=CC2=C(C=C1C=C3C(=O)NC(=NC4=CC=CC(=C4)C)S3)OCO2

Origin of Product

United States

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